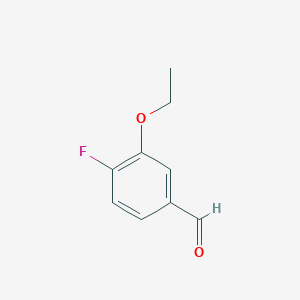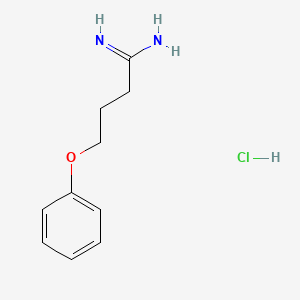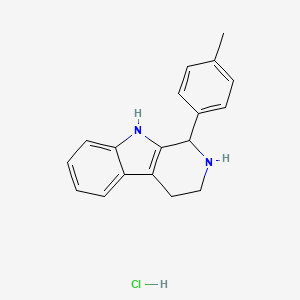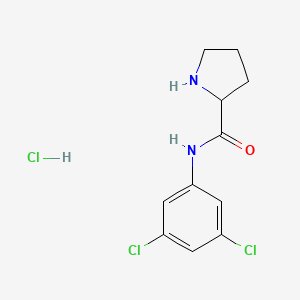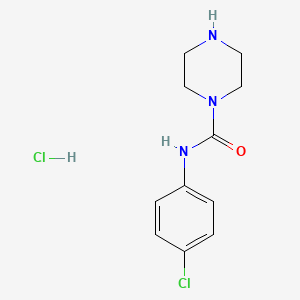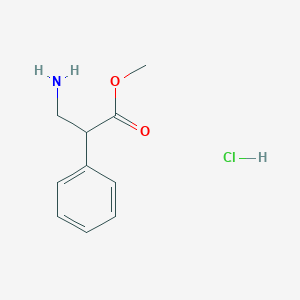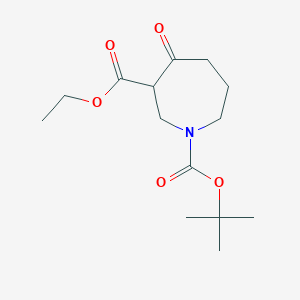![molecular formula C11H14ClF3N2O B1416805 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride CAS No. 1156895-87-2](/img/structure/B1416805.png)
4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride
Vue d'ensemble
Description
4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 282.69 . The CAS number for this compound is 1156895-87-2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride are not fully detailed in the search results. The molecular weight is 282.69 , but other properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Neuroleptic Activity
Research on benzamides, including derivatives of 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride, has indicated potential neuroleptic (antipsychotic) activity. Studies have shown that certain structural modifications of these compounds enhance their activity against stereotyped behavior in animal models. For instance, Iwanami et al. (1981) found that specific structural changes in these benzamides resulted in compounds with increased potency compared to existing neuroleptics like haloperidol and metoclopramide (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antiarrhythmic Properties
The development of benzamides with 2,2,2-trifluoroethoxy ring substituents has led to the identification of compounds with significant oral antiarrhythmic activity in animal models. This includes research by Banitt et al. (1977) exploring a range of tertiary and secondary benzamides derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, identifying compounds like flecainide acetate for clinical trials (Banitt, Bronn, Coyne, & Schmid, 1977).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) demonstrated that certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to 4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride, exhibit significant anti-acetylcholinesterase (anti-AChE) activity. This discovery highlights their potential as therapeutic agents for conditions like dementia (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Antineoplastic Applications
A derivative of this compound, 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide, known as flumatinib, is being studied for its antineoplastic (anticancer) effects in chronic myelogenous leukemia patients. This research by Gong et al. (2010) contributes to understanding the metabolism of this drug in humans, identifying key metabolic pathways after oral administration (Gong, Chen, Deng, & Zhong, 2010).
Isotope Technique Application
Higuchi and Shiobara (1980) utilized deuterium-labelled compounds to study the pharmacokinetics of nicardipine hydrochloride, a related compound, in dogs. This innovative approach helped understand the metabolic processes and enzyme saturation phenomena (Higuchi & Shiobara, 1980).
Histone Deacetylase Inhibition
Zhou et al. (2008) identified a compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), as a selective histone deacetylase (HDAC) inhibitor. This research contributes to the development of new anticancer drugs, highlighting the therapeutic potential of structurally related benzamides (Zhou, Moradei, Raeppel, Leit, Fréchette, Gaudette, Paquin, Bernstein, Bouchain, Vaisburg, Jin, Gillespie, Wang, Fournel, Yan, Trachy-Bourget, Kalita, Lu, Rahil, Macleod, Li, Besterman, & Delorme, 2008).
Propriétés
IUPAC Name |
4-(methylaminomethyl)-N-(2,2,2-trifluoroethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O.ClH/c1-15-6-8-2-4-9(5-3-8)10(17)16-7-11(12,13)14;/h2-5,15H,6-7H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVXTLALBHNWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(methylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B1416722.png)
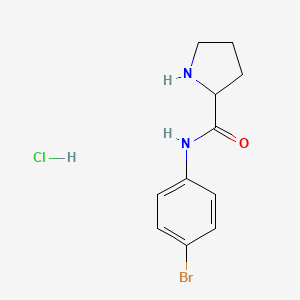
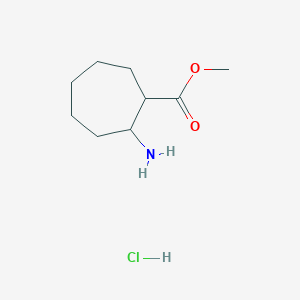
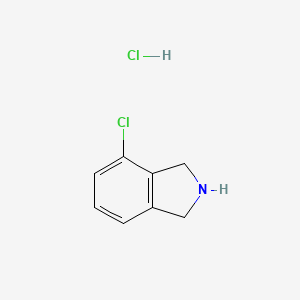
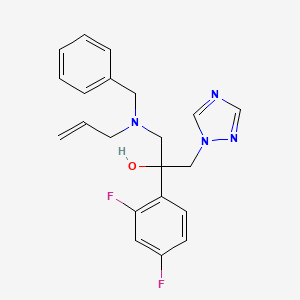
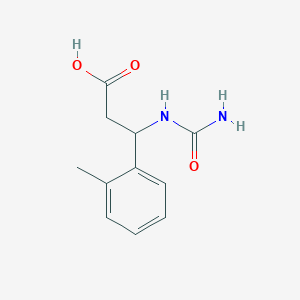
![Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B1416731.png)
